2,3-Dichloro-5-ethoxypyridine
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Overview
Description
2,3-Dichloro-5-ethoxypyridine is a chemical compound with the molecular formula C7H7Cl2NO and a molecular weight of 192.04 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms at the 2 and 3 positions and an ethoxy group at the 5 position on the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-ethoxypyridine can be achieved through various methods. One common approach involves the regioselective lithiation of 3-chloro-2-ethoxypyridine followed by treatment with aryl- and alkylmagnesium halides as well as magnesium thiolates . This method involves the following steps:
Lithiation: The pyridine is lithiated using n-butyllithium at low temperatures (around -78°C).
Transmetalation: The lithiated intermediate is then treated with an organomagnesium halide to form a mixed diorganomagnesium compound.
Elimination and Addition: At elevated temperatures, elimination occurs, leading to the formation of a pyridyne intermediate.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow setups to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5-ethoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 3 positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases such as potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2,3-diamino-5-ethoxypyridine, while coupling reactions can produce various biaryl compounds .
Scientific Research Applications
2,3-Dichloro-5-ethoxypyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5-ethoxypyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloropyridine: Lacks the ethoxy group, making it less versatile in certain reactions.
2,5-Dichloropyridine: Has chlorine atoms at different positions, leading to different reactivity and applications.
3,5-Dichloro-2-ethoxypyridine: Similar structure but with different substitution patterns, affecting its chemical properties.
Uniqueness
2,3-Dichloro-5-ethoxypyridine is unique due to its specific substitution pattern, which provides distinct reactivity and makes it valuable in the synthesis of various complex molecules. Its ethoxy group at the 5 position offers additional sites for chemical modification, enhancing its utility in organic synthesis .
Properties
IUPAC Name |
2,3-dichloro-5-ethoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-2-11-5-3-6(8)7(9)10-4-5/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBMJARTHCYJRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(N=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718431 |
Source
|
Record name | 2,3-Dichloro-5-ethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345471-27-3 |
Source
|
Record name | 2,3-Dichloro-5-ethoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dichloro-5-ethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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